molecular formula C16H13NO2S B11966391 2-Naphthalenesulfonanilide CAS No. 1576-48-3

2-Naphthalenesulfonanilide

Cat. No.: B11966391
CAS No.: 1576-48-3
M. Wt: 283.3 g/mol
InChI Key: NOZMNLZEWDUBJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonanilide typically involves the reaction of 2-naphthalenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenesulfonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted naphthalenesulfonanilides .

Scientific Research Applications

2-Naphthalenesulfonanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonanilide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Naphthalenesulfonic acid
  • 1-Naphthalenesulfonic acid
  • 2,6-Naphthalenedisulfonic acid
  • 1,5-Naphthalenedisulfonic acid

Comparison: 2-Naphthalenesulfonanilide is unique due to the presence of both the naphthalene and aniline moieties, which confer distinct chemical properties and reactivity. Compared to other naphthalenesulfonic acids, it has enhanced potential for forming derivatives and interacting with biological targets .

Properties

CAS No.

1576-48-3

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C16H13NO2S/c18-20(19,17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H

InChI Key

NOZMNLZEWDUBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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